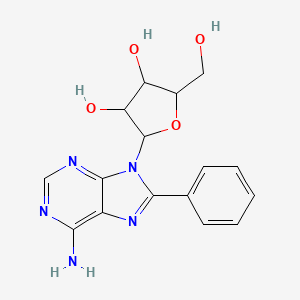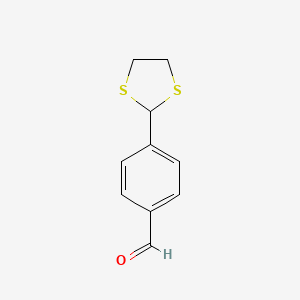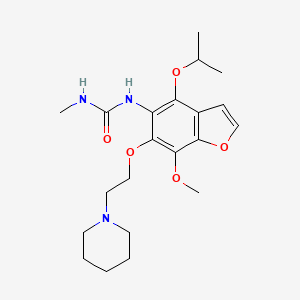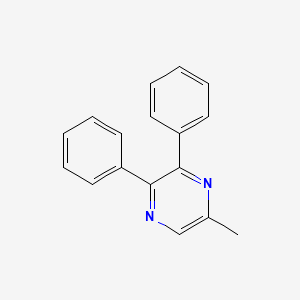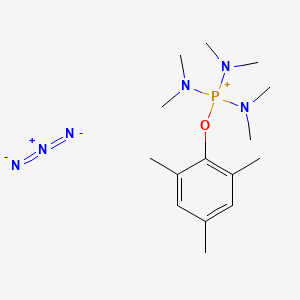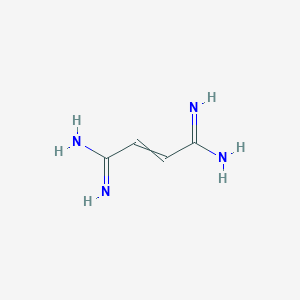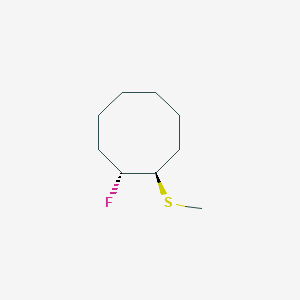
(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane is a chiral organofluorine compound characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a cyclooctane ring The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclooctane derivative, such as cyclooctene.
Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure regioselectivity and stereoselectivity.
Thioether Formation: The methylsulfanyl group is introduced via nucleophilic substitution using a thiol reagent, such as methanethiol, in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorine atom and the cyclooctane ring can be reduced under specific conditions, although such reactions are less common.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, methanethiol, diethylaminosulfur trifluoride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced cyclooctane derivatives.
Substitution: Substituted cyclooctane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Investigating the biological activity of fluorinated compounds and their interactions with biomolecules.
Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Potential use in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may modulate its reactivity and solubility.
Comparación Con Compuestos Similares
(1R,2R)-1-Fluoro-2-(hydroxyl)cyclooctane: Similar structure with a hydroxyl group instead of a methylsulfanyl group.
(1R,2R)-1-Fluoro-2-(ethylsulfanyl)cyclooctane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclohexane: Similar structure with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness: (1R,2R)-1-Fluoro-2-(methylsulfanyl)cyclooctane is unique due to its specific combination of a fluorine atom and a methylsulfanyl group on a cyclooctane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
75825-93-3 |
|---|---|
Fórmula molecular |
C9H17FS |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
(1R,2R)-1-fluoro-2-methylsulfanylcyclooctane |
InChI |
InChI=1S/C9H17FS/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
ABMQKRNGXMHUDG-RKDXNWHRSA-N |
SMILES isomérico |
CS[C@@H]1CCCCCC[C@H]1F |
SMILES canónico |
CSC1CCCCCCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


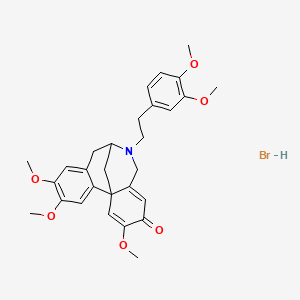


![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
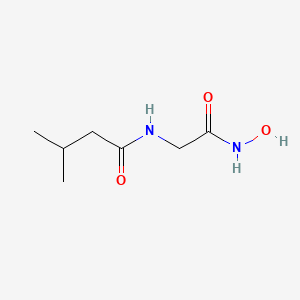
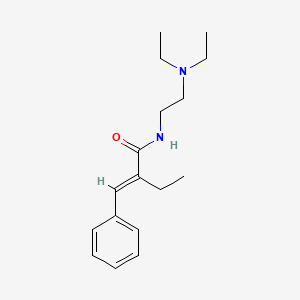
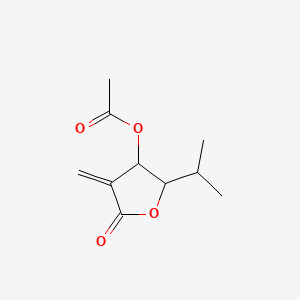
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
